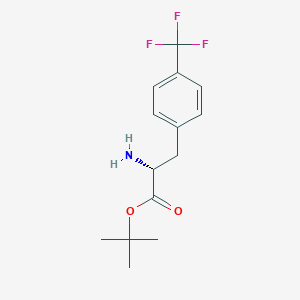

(R)-4-(Trifluoromethyl)phenylalanine t-butyl ester

説明

(R)-4-(Trifluoromethyl)phenylalanine t-butyl ester is a chiral aromatic compound characterized by a trifluoromethyl (-CF₃) group attached to the para position of the phenyl ring and a t-butyl ester moiety. The compound (CAS 1241681-43-5) serves as a critical intermediate in organic synthesis, particularly in pharmaceutical applications, where its stereochemistry and ester functionality enhance stability and modulate reactivity . Its enantiomer, (S)-4-(trifluoromethyl)phenylalanine t-butyl ester, shares identical physicochemical properties but may differ in biological activity due to stereospecific interactions. Recent patents highlight its utility in synthesizing complex molecules, such as pyrrolidine-carboxylic acid derivatives and diazaspiro compounds, which are explored for therapeutic applications .

特性

IUPAC Name |

tert-butyl (2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO2/c1-13(2,3)20-12(19)11(18)8-9-4-6-10(7-5-9)14(15,16)17/h4-7,11H,8,18H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZQKEMVKKJESH-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC1=CC=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660527 | |

| Record name | tert-Butyl 4-(trifluoromethyl)-D-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052168-10-1 | |

| Record name | tert-Butyl 4-(trifluoromethyl)-D-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(R)-4-(Trifluoromethyl)phenylalanine t-butyl ester is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(R)-4-(Trifluoromethyl)phenylalanine t-butyl ester is an amino acid derivative characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The structure can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 273.24 g/mol

1. Anticancer Properties

Research indicates that compounds similar to (R)-4-(Trifluoromethyl)phenylalanine t-butyl ester exhibit anticancer properties. For example, studies have shown that certain derivatives can induce apoptosis in cancer cells by promoting endoplasmic reticulum stress and nitric oxide production .

- Case Study : A study evaluated the cytotoxic effects of various compounds on THP-1 cells, revealing IC values ranging from 1.4 to >10 µM, indicating a dose-dependent response linked to lipophilicity .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit carboxylesterases (CaEs), which play a crucial role in drug metabolism. Trifluoromethyl-containing compounds have been identified as potent inhibitors of these enzymes, with low nanomolar IC values observed in various assays .

- Inhibition Potency : The potency of (R)-4-(Trifluoromethyl)phenylalanine t-butyl ester as a CaE inhibitor is attributed to the steric effects imparted by the trifluoromethyl group, enhancing binding affinity .

3. Neurotransmitter Modulation

This compound is also relevant in neuroscience research, where it is used to study the effects of amino acids on neurotransmitter functions. Its derivatives have been linked to improved bioavailability of active pharmaceutical ingredients targeting neurological disorders .

Applications in Drug Development

The unique properties of (R)-4-(Trifluoromethyl)phenylalanine t-butyl ester make it a valuable building block in peptide synthesis and drug development:

- Peptide Synthesis : It serves as a key intermediate in synthesizing peptides that can target specific biological pathways.

- Drug Design : The compound's ability to enhance lipophilicity and bioavailability is crucial in designing new therapeutic agents for conditions such as cancer and neurodegenerative diseases.

Research Findings Summary

科学的研究の応用

Medicinal Chemistry

Pharmacological Potential

The incorporation of trifluoromethyl groups into amino acids can significantly alter their pharmacokinetic and pharmacodynamic properties. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced metabolic stability and bioactivity compared to their non-fluorinated counterparts. For instance, (R)-4-(Trifluoromethyl)phenylalanine t-butyl ester has been studied for its potential use in designing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders .

Case Studies

- A study highlighted the use of (R)-4-(Trifluoromethyl)phenylalanine derivatives in synthesizing peptide analogs with improved binding affinities to specific receptors. These modifications can lead to greater efficacy and reduced side effects in therapeutic applications .

- Another investigation focused on the role of trifluoromethylated amino acids in enhancing the stability of peptide drugs against enzymatic degradation, thus prolonging their therapeutic action in vivo .

Peptide Synthesis

Building Block for Peptides

(R)-4-(Trifluoromethyl)phenylalanine t-butyl ester serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its unique structural features allow for the incorporation into peptides without significant racemization, which is crucial for maintaining the desired biological activity of the resulting peptides .

Synthesis Techniques

- The compound can be utilized under racemization-free coupling conditions, making it suitable for synthesizing high-purity peptides. For example, studies have demonstrated effective coupling strategies using (R)-4-(Trifluoromethyl)phenylalanine t-butyl ester with various coupling reagents to yield peptides with high enantiomeric excess .

- Additionally, its application in synthesizing cyclic peptides has been explored, where the trifluoromethyl group contributes to the conformational rigidity of the peptide structure, enhancing binding interactions with target proteins .

Material Science

Use in Polymer Chemistry

Beyond biological applications, (R)-4-(Trifluoromethyl)phenylalanine t-butyl ester is also being investigated for its potential use in creating functional materials. The incorporation of trifluoromethyl groups can impart desirable properties such as hydrophobicity and thermal stability to polymers and other materials .

Research Insights

- Research has shown that polymers synthesized from amino acid derivatives like (R)-4-(Trifluoromethyl)phenylalanine can exhibit enhanced mechanical properties and resistance to environmental degradation, making them suitable for various industrial applications .

- The ability to modulate polymer properties through strategic incorporation of such amino acids opens avenues for developing advanced materials with tailored functionalities.

類似化合物との比較

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-4-(Trifluoromethyl)phenylalanine t-Butyl Ester

Key Insight : The R-enantiomer is frequently employed in patented synthetic routes, suggesting its stereochemical preference in forming bioactive intermediates. The S-enantiomer’s applications remain underexplored in the provided literature.

Comparison with Other Trifluoromethyl-Substituted Esters

4-(Trifluoromethyl)benzoate Esters

Salicylanilide esters of 4-(trifluoromethyl)benzoic acid (e.g., 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate) exhibit antifungal activity (MIC ≥0.49 µmol/L against moulds) but suffer from low solubility, limiting their efficacy . In contrast, (R)-4-(trifluoromethyl)phenylalanine t-butyl ester’s t-butyl group likely improves solubility and stability, making it more suitable for synthetic applications despite lacking direct antifungal data.

Fluazifop Esters (Pesticide Analogs)

| Compound | Structure | Application | Key Feature |

|---|---|---|---|

| Fluazifop-P butyl ester | Pyridinyl-oxy phenoxy propanoate | Herbicide | Chiral specificity (R-form) |

| (R)-4-(Trifluoromethyl)phenylalanine t-butyl ester | Phenylalanine derivative | Pharmaceutical intermediate | Trifluoromethyl + t-butyl ester |

Key Insight : While fluazifop esters leverage trifluoromethyl groups for agrochemical activity, the target compound’s phenylalanine backbone and t-butyl ester prioritize stability and stereochemical control in drug synthesis .

Comparison with Alternative Amino Acid Esters

| Compound | Ester Group | Application | Stability/Solubility |

|---|---|---|---|

| (R)-4-(Trifluoromethyl)phenylalanine t-butyl ester | t-butyl | Drug intermediates | High stability under acidic conditions |

| Methyl esters of phenylalanine | Methyl | Lab-scale synthesis | Lower stability; easier deprotection |

| Benzyl esters | Benzyl | Peptide protection | Requires hydrogenolysis for removal |

Key Insight : The t-butyl ester in the target compound offers superior stability compared to methyl or benzyl esters, making it advantageous for multi-step syntheses requiring acid-resistant protecting groups .

Research Findings and Limitations

- The target compound’s biological efficacy remains unstudied in the provided evidence.

- Synthetic Relevance : The R-enantiomer is integral to patented routes for diazaspiro and pyrrolidine derivatives, underscoring its role in accessing structurally complex therapeutics .

- Further studies are needed to quantify its advantages in drug development.

準備方法

Enzymatic Resolution of Racemic Esters

One efficient method involves enzymatic resolution of racemic mixtures of 4-(trifluoromethyl)phenylalanine esters:

- Racemic N-substituted 4-(trifluoromethyl)phenylalanine esters are subjected to selective hydrolysis using proteases or lipases.

- The enzyme selectively hydrolyzes one enantiomer, allowing isolation of the optically active (R)-ester.

- This method benefits from mild reaction conditions, high enantioselectivity, and environmental friendliness.

- The t-butyl ester protecting group is introduced either prior to or after resolution depending on the enzyme specificity and substrate solubility.

This enzymatic approach is supported by analogous methods for optically active amino acid esters described in patent literature, emphasizing cost-effectiveness and operational simplicity without heavy metal catalysts or expensive chiral auxiliaries.

Chemical Synthesis from Trifluoromethylated Precursors

- Starting from commercially available trifluoromethylated ketoesters such as 4,4,4-trifluoro-3-oxo-butyric acid ethyl ester or ethyl 4,4,4-trifluoro-crotonate, the amino acid backbone can be constructed.

- Subsequent stereoselective amination and esterification steps yield the protected amino acid.

- Coupling reagents and conditions are optimized to minimize racemization, especially important for solid-phase peptide synthesis applications.

Protection Strategies and Coupling Conditions

- The t-butyl ester is introduced to protect the carboxyl group, enhancing stability during peptide synthesis.

- Coupling conditions to incorporate (R)-4-(trifluoromethyl)phenylalanine t-butyl ester into peptides emphasize racemization-free protocols.

- For example, use of diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) at low temperatures (0 °C) for extended times (e.g., 20 hours) has been shown to preserve stereochemical integrity.

- When used as the first amino acid on a resin in solid-phase peptide synthesis, additives like CuCl2 can be employed to prevent racemization.

Comparative Data Table: Preparation Methods

Research Findings and Optimization Notes

- Racemization-free coupling is critical for maintaining the (R)-configuration during peptide synthesis involving this amino acid derivative.

- Studies indicate that conventional coupling reagents and conditions can be tailored to avoid racemization, especially when combined with additives like CuCl2 in solid-phase synthesis.

- The trifluoromethylation reagent FSO2CF2CO2Me is noted to be corrosive and expensive; thus, alternative starting materials like trifluoro-substituted ketoesters are preferred for industrial scale.

- Enzymatic methods provide an environmentally friendly alternative to chemical synthesis, avoiding heavy metals and harsh reagents.

Q & A

Q. Table 1: Representative Reaction Yields and Conditions

How can researchers optimize coupling efficiency during synthesis to minimize racemization?

Advanced Research Question

Racemization often occurs during carbodiimide-mediated couplings or under basic conditions. Optimization strategies include:

- Low-temperature activation : Use coupling agents like HOBt/DIC at 0–4°C to suppress epimerization .

- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of sensitive intermediates .

- Steric protection : The t-butyl group stabilizes the ester against nucleophilic attack, reducing racemization during hydrolysis .

- Catalytic systems : Palladium acetate with phosphine ligands (e.g., XPhos) enhances coupling efficiency for trifluoromethyl-containing aryl halides .

What analytical techniques confirm enantiomeric purity, and how should conflicting LCMS/HPLC data be resolved?

Advanced Research Question

Primary methods :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients; compare retention times to authentic standards .

- LCMS : Monitor [M+H]+ or [M-H]- ions (e.g., m/z 531 or 757 for related intermediates) .

- NMR : NMR distinguishes trifluoromethyl regioisomers; NMR assesses diastereomeric ratios.

Q. Resolving discrepancies :

- Ion suppression : Check for matrix effects (e.g., high salt concentrations) that alter LCMS signals .

- Column recalibration : Validate HPLC methods with internal standards (e.g., trifluoromethylphenylacetic acid esters) .

- Cross-validation : Combine mass spectrometry with circular dichroism (CD) for chiral confirmation .

How does the t-butyl ester group influence stability and solubility?

Basic Research Question

The t-butyl ester:

- Enhances stability : Resists hydrolysis under acidic/neutral conditions, making it ideal for prolonged storage .

- Improves solubility : Increases lipophilicity, facilitating dissolution in organic solvents (e.g., DCM, THF) for peptide synthesis .

- Protects carboxylates : Prevents unwanted side reactions during multi-step syntheses, such as nucleophilic substitutions .

Q. Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Conditions | Source |

|---|---|---|---|

| DCM | >50 | 25°C | |

| Hexane | <1 | 25°C | |

| EtOAc | ~20 | 25°C |

What methodologies resolve mass spectrometry discrepancies in derivatives?

Advanced Research Question

- High-resolution MS (HRMS) : Differentiate isobaric ions (e.g., m/z 757.2 vs. 757.3) with accuracy <5 ppm .

- Isotopic pattern analysis : Confirm trifluoromethyl groups via distinct / isotopic clusters .

- Tandem MS (MS/MS) : Fragment ions (e.g., loss of t-butyl group (-C₄H₈)) confirm structural assignments .

How is this compound utilized in bioactive molecule synthesis?

Basic Research Question

The ester serves as a key intermediate in:

- Peptide analogs : Incorporation into kinase inhibitors or protease-resistant peptides via solid-phase synthesis .

- Fluorinated drug candidates : Used in aryl ether couplings for anticancer agents (e.g., aprepitant derivatives) .

- Boron-containing probes : Functionalized with pinacol boronate esters for Suzuki-Miyaura cross-couplings .

Advanced Application :

In fluorinated spirocyclic compounds (e.g., EP 4 374 877 A2), it enables stereoselective synthesis of morpholine/pyrrolidine scaffolds targeting G protein-coupled receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。